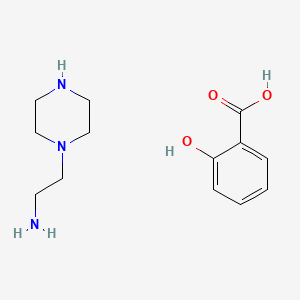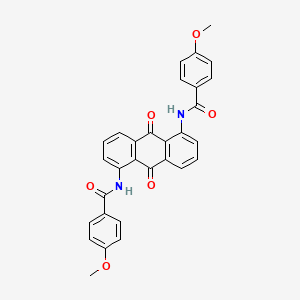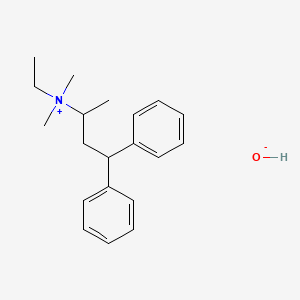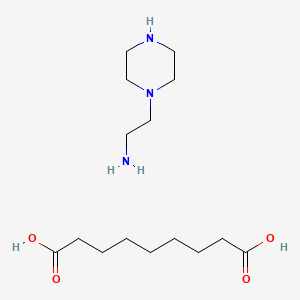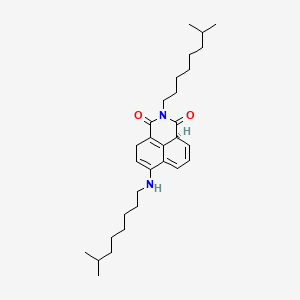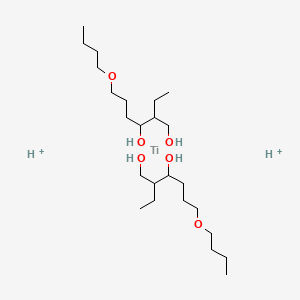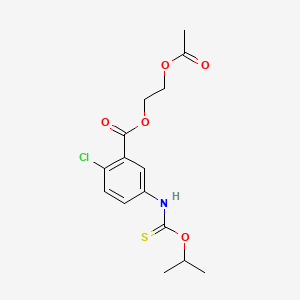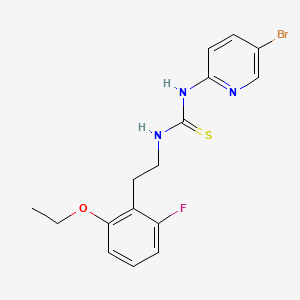
2,4,6-Tribromophenyl propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tribromophenyl propionate is an organic compound that belongs to the class of brominated phenols It is characterized by the presence of three bromine atoms attached to the phenyl ring at positions 2, 4, and 6, and a propionate group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-tribromophenyl propionate typically involves the bromination of phenol followed by esterification. The bromination of phenol can be achieved using elemental bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out in a solvent like acetic acid at a controlled temperature to ensure selective bromination at the 2, 4, and 6 positions.
The esterification step involves reacting the tribromophenol with propionic anhydride or propionyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The bromination process is optimized to minimize the use of hazardous reagents and to improve yield. Continuous flow reactors may be employed to enhance reaction efficiency and safety. The esterification step is also scaled up, with careful control of reaction parameters to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tribromophenyl propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove bromine atoms, leading to debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace bromine atoms under basic conditions.
Major Products
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Debrominated phenols or partially debrominated derivatives.
Substitution: Phenyl derivatives with substituted functional groups.
Aplicaciones Científicas De Investigación
2,4,6-Tribromophenyl propionate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its brominated phenol structure which may exhibit pharmacological activity.
Industry: Utilized in the production of flame retardants, plastic additives, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4,6-tribromophenyl propionate involves its interaction with biological molecules through its brominated phenol structure. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to various molecular targets. The propionate group may also play a role in modulating the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tribromophenol: A closely related compound with similar bromination but without the propionate group.
2,4-Dibromophenol: Lacks one bromine atom compared to 2,4,6-tribromophenyl propionate.
2,4,6-Trichlorophenyl propionate: Similar structure but with chlorine atoms instead of bromine.
Uniqueness
This compound is unique due to the presence of both the tribrominated phenyl ring and the propionate group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
76461-14-8 |
|---|---|
Fórmula molecular |
C9H7Br3O2 |
Peso molecular |
386.86 g/mol |
Nombre IUPAC |
(2,4,6-tribromophenyl) propanoate |
InChI |
InChI=1S/C9H7Br3O2/c1-2-8(13)14-9-6(11)3-5(10)4-7(9)12/h3-4H,2H2,1H3 |
Clave InChI |
AYPLUWLTDGVVIR-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC1=C(C=C(C=C1Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



